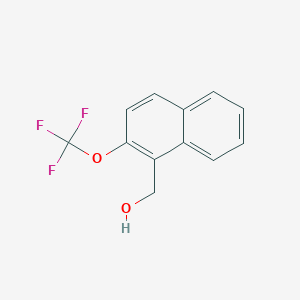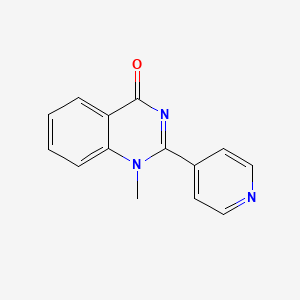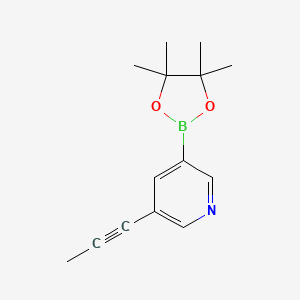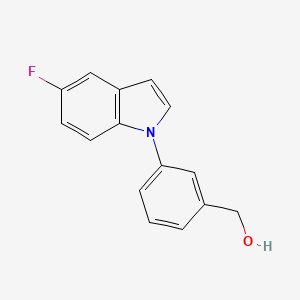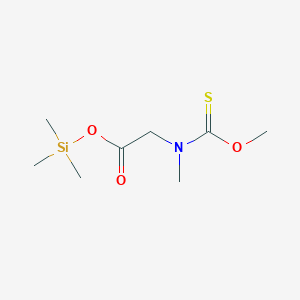
Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate is an organic compound characterized by the presence of a trimethylsilyl group, a methoxycarbonothioyl group, and a methylamino group attached to an acetate backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate typically involves the reaction of trimethylsilyl chloride with 2-((methoxycarbonothioyl)(methyl)amino)acetic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like tetrahydrofuran.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary products are alcohols or amines.
Substitution: The products vary based on the nucleophile used but typically include derivatives with different functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.
Biology: The compound is employed in the modification of biomolecules for various biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate exerts its effects involves the interaction of its functional groups with molecular targets. The trimethylsilyl group provides steric protection, while the methoxycarbonothioyl and methylamino groups participate in various chemical reactions. These interactions facilitate the formation of stable intermediates and products in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilylmethyl acetate
- Trimethylsilylmethyl allyl acetate
- Trimethylsilylmethyl propionate
Uniqueness
Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate is unique due to the presence of the methoxycarbonothioyl group, which imparts distinct reactivity and stability compared to other trimethylsilyl derivatives. This uniqueness makes it particularly valuable in specific synthetic applications where other compounds may not perform as effectively.
Eigenschaften
Molekularformel |
C8H17NO3SSi |
|---|---|
Molekulargewicht |
235.38 g/mol |
IUPAC-Name |
trimethylsilyl 2-[methoxycarbothioyl(methyl)amino]acetate |
InChI |
InChI=1S/C8H17NO3SSi/c1-9(8(13)11-2)6-7(10)12-14(3,4)5/h6H2,1-5H3 |
InChI-Schlüssel |
IKUJAVGNAAXWRI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O[Si](C)(C)C)C(=S)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)

![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871845.png)
![(1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B11871851.png)
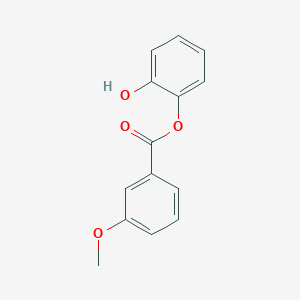
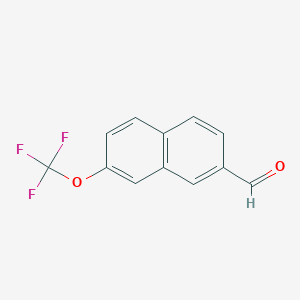


![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)

